N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine carboxamide core substituted with a 4-methoxy-3-tetrazolylphenyl group.
Properties
Molecular Formula |
C17H15N5O4 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H15N5O4/c1-24-13-7-6-11(8-12(13)22-10-18-20-21-22)19-17(23)16-9-25-14-4-2-3-5-15(14)26-16/h2-8,10,16H,9H2,1H3,(H,19,23) |
InChI Key |
GJGBQBCJVZUMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The benzodioxine moiety is then introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the tetrazole and benzodioxine intermediates under specific conditions to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of microwave-assisted reactions to speed up the process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout by reducing uric acid levels in the body.
Comparison with Similar Compounds
Tetrazole vs. Thiazole/Thiophene
- The tetrazole group in the target compound provides strong hydrogen-bond acceptor/donor capabilities, critical for interactions with polar residues in biological targets . In contrast, thiazole (in ) and thiophene (in ) prioritize hydrophobic and π-π interactions, reducing aqueous solubility but improving membrane permeability.
Methoxy vs. Nitro/Trifluoromethyl
- The 4-methoxy group in the target compound donates electron density, stabilizing the aromatic ring and moderating reactivity. The trifluoromethyl group (in ) balances electron withdrawal with enhanced metabolic resistance and lipophilicity .
Pharmacokinetic Considerations
- The target compound’s tetrazole likely improves solubility (via ionization at physiological pH) compared to the lipophilic trifluoromethyl and thiophene derivatives . However, the nitro-substituted compound () may face toxicity challenges, limiting its therapeutic applicability .
Structural Insights from Crystallography
Crystallographic studies using tools like SHELX (Evidence ) reveal that tetrazole-containing compounds often form stable hydrogen-bond networks in crystal lattices, correlating with improved binding affinity in biological systems. For example, the tetrazole’s nitrogen atoms can engage in multiple H-bonds, a feature less pronounced in thiazole or thiophene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
